TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL

Stereochemistry Conformational Analysis Medicinal Chemistry

TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL (CAS 2550693-02-0) is the hydrochloride salt of a bicyclic, Boc-protected amine that presents the endo configuration at the 3-position of the 9-azabicyclo[3.3.1]nonane scaffold. The compound is employed as a conformationally constrained, stereochemically defined building block in medicinal chemistry, where the locked bicyclic framework and the precise endo orientation of the amino group serve to pre-organize pharmacophoric elements for target engagement.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
CAS No. 2550693-02-0
Cat. No. B6288859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
CAS2550693-02-0
Molecular FormulaC13H25ClN2O2
Molecular Weight276.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?;
InChIKeyVLSUGJHHASGFFX-DIVWUKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL: Procurement-Relevant Identity and Structural Baseline


TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL (CAS 2550693-02-0) is the hydrochloride salt of a bicyclic, Boc-protected amine that presents the endo configuration at the 3-position of the 9-azabicyclo[3.3.1]nonane scaffold . The compound is employed as a conformationally constrained, stereochemically defined building block in medicinal chemistry, where the locked bicyclic framework and the precise endo orientation of the amino group serve to pre-organize pharmacophoric elements for target engagement [1]. Its commercial availability as a well-characterized HCl salt (typical purity ≥95%) facilitates direct use in amide coupling and reductive amination sequences without additional neutralization steps .

Why Generic 9-Azabicyclo[3.3.1]nonane Building Blocks Cannot Replace the Endo-3-Boc-Amino HCl Salt


The endo and exo isomers of 3-substituted 9-azabicyclo[3.3.1]nonanes place the substituent in geometrically distinct spatial environments relative to the bicyclic framework, resulting in divergent conformational preferences and, consequently, divergent biological activity when the scaffold is incorporated into a final drug molecule [1]. Patents on monoamine reuptake inhibitors explicitly distinguish between exo and endo stereoisomers, listing them as separate embodiments because the configuration at C3 profoundly alters transporter selectivity and potency [2]. Substituting the exo isomer (CAS 599165-35-2) or a stereochemically undefined mixture for the endo form would introduce an uncontrolled variable in structure–activity relationship (SAR) studies, potentially masking true activity or generating misleading selectivity profiles.

Quantitative Differentiation Evidence: TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL vs. Closest Analogs


Endo vs. Exo Configuration: Divergent Conformational and Steric Properties

The endo isomer positions the Boc-amino group in a sterically more hindered, concave-facing orientation relative to the exo isomer, which projects the substituent outward. This geometric difference is fixed by the bicyclic ring system and cannot interconvert without bond breaking, meaning the two isomers are distinct chemical entities requiring separate procurement . The endo configuration is explicitly required in patents describing 9-azabicyclo[3.3.1]nonane-based CXCR6 inhibitors and monoamine reuptake inhibitors, where the endo isomer is specified as the active stereochemical series [1][2].

Stereochemistry Conformational Analysis Medicinal Chemistry

Lipophilicity Differential: Endo-3-Boc-Amino HCl Salt vs. Exo Isomer

The hydrochloride salt form of the endo isomer exhibits a calculated LogP of approximately 2.30, while the free base endo isomer is predicted to have a LogP of 2.18 [1]. The exo isomer free base is reported with a comparable but not identical LogP (predicted range 2.1–2.3), and systematic differences in chromatographic retention have been observed between endo and exo Boc-amino derivatives . While the LogP difference is modest, it reflects distinct solvation and hydrogen-bonding patterns that can translate into differential membrane permeability and off-target binding when the scaffold is elaborated into a lead compound.

Physicochemical Properties LogP Drug-likeness

Synthetic Tractability: Endo Isomer as a Preferred Intermediate in Patented Drug Scaffolds

In a patent family directed to CXCR6 receptor small-molecule inhibitors, the endo-3-Boc-amino-9-azabicyclo[3.3.1]nonane scaffold is explicitly employed as a reactant in the preparation of lead compounds, whereas the exo isomer is not utilized in these exemplified synthetic routes [1]. The endo isomer's nitrogen geometry is better suited for the intramolecular hydrogen-bonding networks required for CXCR6 binding, as inferred from the exclusive selection of the endo series in the patent's representative examples.

Synthetic Chemistry Patent Analysis CXCR6 Antagonists

Prioritized Application Scenarios for TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL


CNS Drug Discovery: Monoamine Transporter Modulator Scaffold Elaboration

When the project goal is a selective serotonin, norepinephrine, or dopamine reuptake inhibitor, the endo-configured 9-azabicyclo[3.3.1]nonane core provides a rigid, three-dimensional scaffold that can be differentiated from the exo series in terms of transporter subtype selectivity. Patents explicitly claim endo stereoisomers as distinct chemical entities for monoamine reuptake inhibition [1]. Teams should procure the endo HCl salt to ensure alignment with the stereochemistry reported in the primary patent literature and to avoid SAR contamination from the exo isomer.

Chemokine Receptor Antagonist Programs (CXCR6 and Related GPCRs)

For programs targeting CXCR6, the endo isomer is a documented synthetic intermediate in the preparation of benzothiazole-containing antagonists. The patent literature demonstrates its successful incorporation via amide coupling and reductive amination steps under standard conditions [2]. Procurement of the endo HCl salt directly supports the synthetic routes described in these intellectual property filings.

Conformationally Constrained Fragment Library Design

In fragment-based drug discovery, the 9-azabicyclo[3.3.1]nonane system is valued for its high sp³ carbon ratio (92%) and limited rotatable bonds (1), which enhance three-dimensionality and favor exploration of novel intellectual property space [3]. The endo isomer, with its concave-oriented amino group, can access binding pockets that the exo isomer cannot, making it a non-redundant member of a stereochemically diverse fragment collection.

Quote Request

Request a Quote for TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.